molecular formula C9H11NO3 B3025556 (2,6-Dimethyl-3-nitrophenyl)methanol CAS No. 82617-29-6

(2,6-Dimethyl-3-nitrophenyl)methanol

Cat. No. B3025556
CAS RN: 82617-29-6
M. Wt: 181.19 g/mol
InChI Key: IBWKCPDCFMRCQJ-UHFFFAOYSA-N
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Description

“(2,6-Dimethyl-3-nitrophenyl)methanol” is a chemical compound with the molecular formula C9H11NO3 . It contains a total of 24 bonds, including 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), 1 hydroxyl group, and 1 primary .


Molecular Structure Analysis

The molecular structure of “(2,6-Dimethyl-3-nitrophenyl)methanol” consists of a six-membered aromatic ring with two methyl groups and one nitro group attached. Additionally, there is a hydroxyl group attached to the carbon atom . The molecular weight of the compound is 181.19 .


Physical And Chemical Properties Analysis

“(2,6-Dimethyl-3-nitrophenyl)methanol” is a powder at room temperature . It has a melting point of 99-101°C .

Scientific Research Applications

Synthesis and Characterization

The compound (2,6-Dimethyl-3-nitrophenyl)methanol has been explored in various synthetic and characterization studies. For instance, it plays a role in the synthesis of complex organic molecules, such as dihydropyridines, which are significant in medicinal chemistry. Modified synthetic procedures under phase transfer catalysis have been investigated to optimize yields and reaction conditions, showcasing the compound's utility in organic synthesis (Li Ruo-qi, 2008). Additionally, its derivatives have been studied for their molecular crystal structures, providing insights into the molecular arrangement and electronic properties that are crucial for the development of new materials and pharmaceuticals (Minaxi S. Maru & M. Shah, 2013).

Mechanistic Studies in Organic Reactions

Mechanistic studies involving (2,6-Dimethyl-3-nitrophenyl)methanol derivatives have shed light on reaction pathways and kinetics, especially in the context of transesterification reactions. These studies not only contribute to a deeper understanding of organic reaction mechanisms but also facilitate the development of more efficient and selective catalytic processes, which are essential for the pharmaceutical and chemical industries (D. Edwards, A. A. Neverov, & R. S. Brown, 2011).

Spectroscopic and Solvent Effects

Research has also delved into the spectroscopic properties of ortho-substituted phenols, including derivatives of (2,6-Dimethyl-3-nitrophenyl)methanol, to understand the effects of substituents on solvatochromic behavior. These studies are crucial for the design of new dyes, sensors, and materials sensitive to environmental changes, paving the way for innovations in chemical sensing and molecular electronics (Samuel Tetteh, R. Zugle, J. Adotey, & A. Quashie, 2018).

Safety And Hazards

“(2,6-Dimethyl-3-nitrophenyl)methanol” is classified as a dangerous substance . The specific hazard statements and precautionary statements are not provided in the search results.

properties

IUPAC Name

(2,6-dimethyl-3-nitrophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6-3-4-9(10(12)13)7(2)8(6)5-11/h3-4,11H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWKCPDCFMRCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80440687
Record name 2,6-dimethyl-3-nitrobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Dimethyl-3-nitrophenyl)methanol

CAS RN

82617-29-6
Record name 2,6-dimethyl-3-nitrobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,6-Dimethyl-3-nitrobenzoic acid was prepared by nitrating 2,6-dimethylbenzoic acid. A solution of 2,6-dimethyl-3-nitrobenzoic acid (30 grams, 0.15 mole) in tetrahydrofuran (100 ml) was stirred under nitrogen. Borane-methyl sulfide complex (20 ml, 0.2 mole) was added dropwise at room temperature. When one fourth of the borane complex had been added the reaction mixture was brought to reflux. Reflux continued for one hour after complete addition of the borane complex. The reaction mixture was cooled to 0°, and cold methanol (500 ml) was added dropwise until foaming ceased and then added rapidly. The solvent was evaporated, and the crude product was dissolved in methylene chloride and washed with 2 N sodium hydroxide. The solvent was removed by evaporation to give (2,6-dimethyl-3-nitrophenyl)methanol (12.0 grams; mp 84°-92°).
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Synthesis routes and methods II

Procedure details

To a solution of 2,6-dimethyl-3-nitrobenzyl acetate (26.9 g) in methanol (266 ml) was added aqueous 1N sodium hydroxide solution (133 ml) at ambient temperature for 30 minutes. To the mixture was added water, and the precipitate was collected by filtration to give 2,6-dimethyl-3-nitrobenzyl alcohol (18.0 g) as pale yellow crystals.
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Synthesis routes and methods III

Procedure details

Under a dry argon atmosphere, a borane-tetrahydrofuran complex (39.7 g, 0.463 mole) as a 1M solution in tetrahydrofuran was added slowly to a stirred solution of 2,6-dimethyl-3-nitrobenzoic acid (60.2 g, 0.308 mole) in 350 ml of anhydrous tetahydrofuran. The reaction mixture was heated at 60° for approximately 18 hours. Water (20 ml) was slowly added to the reaction mixture, and the resultant mixture was concentrated under reduced pressure to give a residue. The residue was washed with three 100 ml portions of methylene chloride, then three 100 ml portions of a 2N aqueous sodium hydroxide. The washes were combined and the organic phase separated. The aqueous phase was washed with four 250 ml portions of methylene chloride, and the organic phases were combined, dried with anhydrous magnesium sulfate, and filtered. The solvent was removed from the filtrate under reduced pressure to give 2,6-dimethyl-3-nitrobenzene-1-methanol (51.3 g, mp 86.5°-88.5°).
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Synthesis routes and methods IV

Procedure details

To a solution of 2,6-dimethyl-3-nitrobenzoic acid (3.09 g) in tetrahydrofuran (5 ml) was added borane-methyl sulfide complex (2.41 g) under ice-cooling, and the mixture was stirred for 30 minutes at the same temperature, for 1 hour at ambient temperature, and then for 4 hours under heating. To the mixture was added 1N hydrochloric acid under ice-cooling, and the mixture was allowed to stand overnight. The mixture was extracted with ethyl acetate twice, and the combined organic layer was washed with saturated sodium bicarbonate solution, water and brine, dried over magnesium sulfate and concentrated. The residue was recrystallized with diisopropyl ether to give 2,6- dimethyl-3-nitrobenzyl alcohol (2.296 g) as a pale yellow crystal.
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Synthesis routes and methods V

Procedure details

2,6-Dimethyl-3-nitrobenzoic acid (10 g) was dissolved in 100 ml of dry tetrahydrofuran and 165 ml of 1M borane in tetrahydrofuran added. The mixture was heated to 75° C. for 4 hr. The mixture was cooled to room temperature and the excess reagent slowly decomposed with water and the solvent evaporated. The residue was treated with ethyl acetate, washed with 1M hydrochloric acid, then with water, dried, and evaporated to give 8.71 g of (2,6-dimethyl-3-nitro-phenyl)-methanol, mp 94.5-96.1° C. ##STR124##
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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